molecular formula C9H11FO2 B3031977 2-Fluorobenzaldehyde dimethyl acetal CAS No. 90470-67-0

2-Fluorobenzaldehyde dimethyl acetal

Cat. No. B3031977
Key on ui cas rn: 90470-67-0
M. Wt: 170.18 g/mol
InChI Key: GHRDHBIBFZLUJM-UHFFFAOYSA-N
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Patent
US04629737

Procedure details

A mixture of 12.2 g of 2-fluorobenzaldehyde, 15 ml of 2,2-dimethoxypropane and 0.1 g of 4-toluenesulphonic acid was stirred at room temperature. After 24 hours, diethyl ether was added and the resultant solution washed with saturated sodium bicarbonate solution. Drying and evaporation of the organic phase gave the crude acetal. Distillation under vacuum at 90°-95° C./0.08 mm yielded the title compound as a colourless oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C=[CH:8][CH:7]=[CH:6][C:3]=1C=O.[CH3:10][O:11][C:12]([O:15][CH3:16])(C)[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[CH3:10][O:11][CH:12]([O:15][CH3:16])[C:13]1[CH:8]=[CH:7][CH:6]=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resultant solution washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic phase
CUSTOM
Type
CUSTOM
Details
gave the crude acetal
DISTILLATION
Type
DISTILLATION
Details
Distillation under vacuum at 90°-95° C./0.08 mm

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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